molecular formula C20H22BrNO4 B3472586 Methyl 5-bromo-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate

Methyl 5-bromo-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate

Cat. No.: B3472586
M. Wt: 420.3 g/mol
InChI Key: BKTAQAHEZUMUHJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate: is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxyacetyl group attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate typically involves multiple steps. One common method includes the bromination of a methyl benzoate derivative, followed by the introduction of the phenoxyacetyl group through an acylation reaction. The final step involves the coupling of the amino group with the brominated benzoate under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Acylation Reactions: The phenoxyacetyl group can be modified through acylation reactions, introducing new functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: In biological research, the compound can be used to study the effects of brominated benzoates on cellular processes. It may also serve as a starting material for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can also be utilized in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. The bromine atom and phenoxyacetyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling processes.

Comparison with Similar Compounds

    Methyl 2-amino-5-bromobenzoate: Shares the brominated benzoate core but lacks the phenoxyacetyl group.

    Methyl 5-bromopyridine-2-carboxylate: Contains a bromine atom and a carboxylate group but has a pyridine ring instead of a benzoate core.

    2-Bromo-5-methylpyridine: Similar in having a bromine atom and a methyl group but differs in the overall structure and functional groups.

Uniqueness: Methyl 5-bromo-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate is unique due to the presence of both the bromine atom and the phenoxyacetyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry.

Properties

IUPAC Name

methyl 5-bromo-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4/c1-12(2)15-7-5-13(3)9-18(15)26-11-19(23)22-17-8-6-14(21)10-16(17)20(24)25-4/h5-10,12H,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTAQAHEZUMUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromo-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate
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Methyl 5-bromo-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate
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Methyl 5-bromo-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate
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Methyl 5-bromo-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate

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